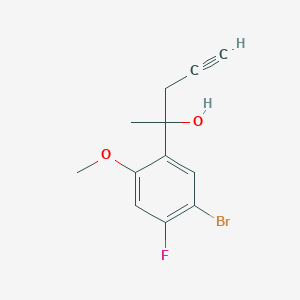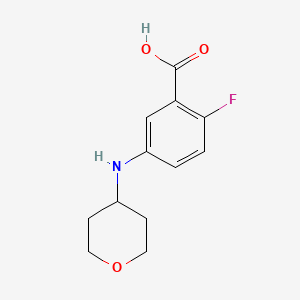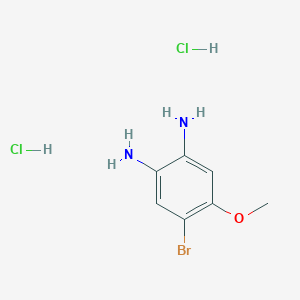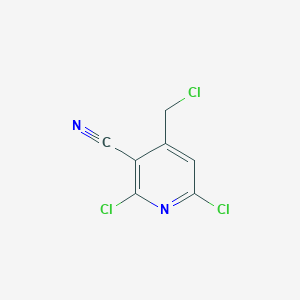
2,6-Dichloro-4-(chloromethyl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-4-(chloromethyl)nicotinonitrile is a chemical compound with the molecular formula C7H3Cl3N2 It is a derivative of nicotinonitrile, characterized by the presence of chlorine atoms at the 2 and 6 positions, and a chloromethyl group at the 4 position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(chloromethyl)nicotinonitrile typically involves the chlorination of 4-methyl nicotinonitrile. The process includes the following steps:
Chlorination: 4-methyl nicotinonitrile is treated with chlorine gas in the presence of a catalyst, such as iron(III) chloride, to introduce chlorine atoms at the 2 and 6 positions.
Chloromethylation: The resulting 2,6-dichloro-4-methylnicotinonitrile is then subjected to chloromethylation using formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 4 position.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dichloro-4-(chloromethyl)nicotinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 2 and 6 positions can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Products include pyridine oxides.
Reduction: Products include amines and other reduced derivatives.
Applications De Recherche Scientifique
2,6-Dichloro-4-(chloromethyl)nicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,6-Dichloro-4-(chloromethyl)nicotinonitrile involves its interaction with molecular targets through its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the nitrile group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4,6-dimethylnicotinonitrile: Similar structure but with methyl groups instead of chloromethyl.
2,6-Dichloro-4-methylnicotinonitrile: Lacks the chloromethyl group at the 4 position.
2,5-Dichloro-4-methyl-6-(methylthio)nicotinonitrile: Contains a methylthio group instead of a chloromethyl group.
Uniqueness
2,6-Dichloro-4-(chloromethyl)nicotinonitrile is unique due to the presence of both chlorine and chloromethyl groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propriétés
Formule moléculaire |
C7H3Cl3N2 |
|---|---|
Poids moléculaire |
221.5 g/mol |
Nom IUPAC |
2,6-dichloro-4-(chloromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H3Cl3N2/c8-2-4-1-6(9)12-7(10)5(4)3-11/h1H,2H2 |
Clé InChI |
YBDRFHAAMMNXDP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(N=C1Cl)Cl)C#N)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


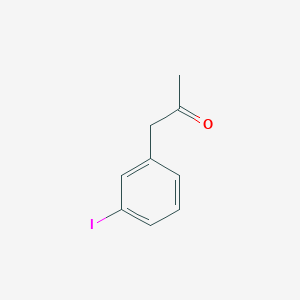
![Tert-butyl 2-[(2-methoxy-2-oxoethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B15072886.png)
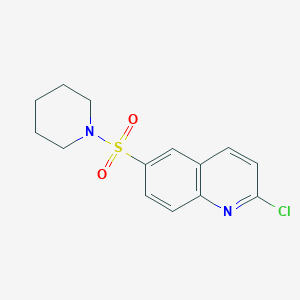
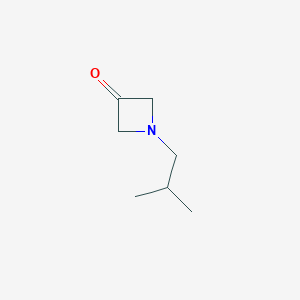
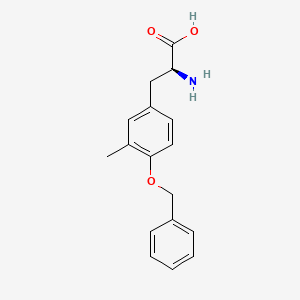
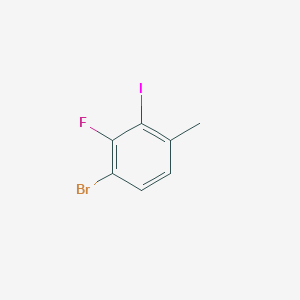
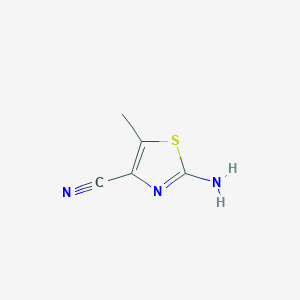
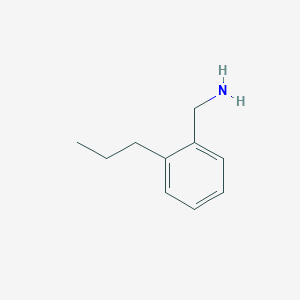

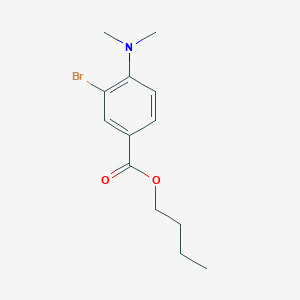
![1-Boc-4-[(2-bromo-6-fluorophenyl)[(methylsulfonyl)oxy]methyl]piperidine](/img/structure/B15072940.png)
